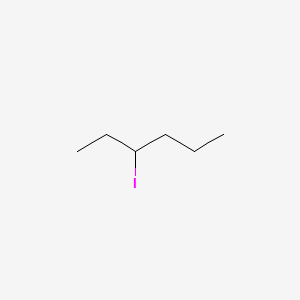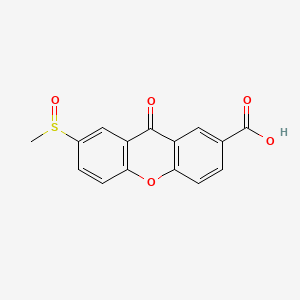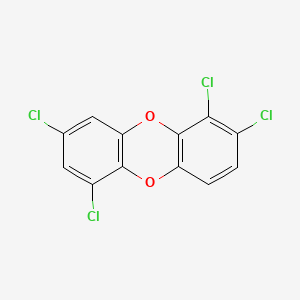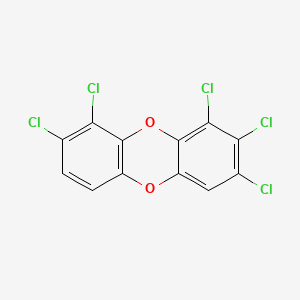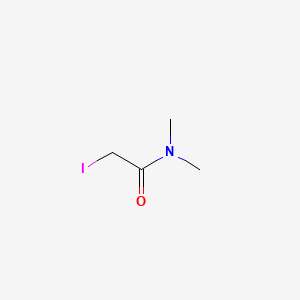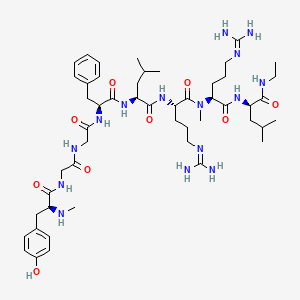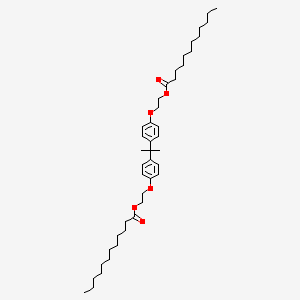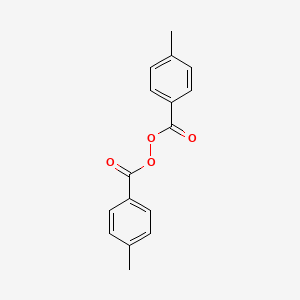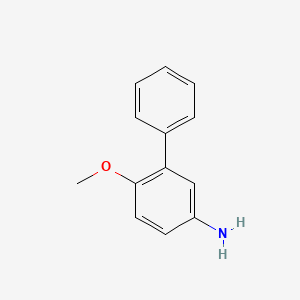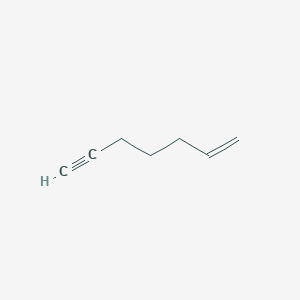
1-Hepten-6-yne
Overview
Description
1-Hepten-6-yne is an organic compound with the molecular formula C₇H₁₀. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain. This compound is part of the class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of multiple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hepten-6-yne can be synthesized through various methods. One common approach involves the use of a dihaloalkane precursor, which undergoes dehydrohalogenation in the presence of a strong base such as sodium amide in liquid ammonia. This reaction typically proceeds via an E2 elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrogenation of heptane derivatives. This process requires high temperatures and the presence of a suitable catalyst, such as palladium or platinum, to facilitate the removal of hydrogen atoms and the formation of the desired multiple bonds.
Chemical Reactions Analysis
1-Hepten-6-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds:
Oxidation:
Reagents and Conditions: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.
Products: Oxidation of the alkyne can lead to the formation of carboxylic acids, while the alkene may form epoxides or diols.
Reduction:
Reagents and Conditions: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Products: Reduction of the alkyne results in the formation of alkenes or alkanes, depending on the reaction conditions.
Substitution:
Reagents and Conditions: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or under UV light.
Products: Halogenation of the double or triple bond leads to the formation of haloalkenes or haloalkynes.
Scientific Research Applications
1-Hepten-6-yne has diverse applications in scientific research:
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential biological activity, including antibacterial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-Hepten-6-yne involves its ability to participate in various chemical reactions due to the presence of multiple bonds. The alkyne group can undergo nucleophilic addition reactions, while the alkene group can participate in electrophilic addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparison with Similar Compounds
1-Hepten-6-yne can be compared with other similar compounds such as:
1-Hexen-5-yne: Similar structure but with one less carbon atom.
1-Octen-7-yne: Similar structure but with one more carbon atom.
1-Penten-4-yne: Similar structure but with two less carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double and triple bonds, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
hept-1-en-6-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJYVWGTHWHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339427 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65939-59-5 | |
| Record name | 1-Hepten-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hept-1-en-6-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes hept-1-en-6-yne a useful compound in organic synthesis?
A: Hept-1-en-6-yne is a valuable building block in organic synthesis because it contains both an alkene and an alkyne functional group. These groups can participate in a variety of reactions, making it a versatile precursor for generating complex molecular structures [, , ].
Q2: What is the Pauson-Khand reaction, and how is hept-1-en-6-yne used in this reaction?
A: The Pauson-Khand reaction is a chemical transformation that uses a transition metal catalyst, often cobalt, to combine an alkyne, an alkene, and carbon monoxide to form a cyclopentenone ring [, , , ]. Hept-1-en-6-yne, with its alkene and alkyne groups appropriately positioned within the molecule, can undergo an intramolecular Pauson-Khand reaction to form bicyclic compounds.
Q3: Can you provide an example of how stereochemistry influences the outcome of the Pauson-Khand reaction with hept-1-en-6-yne derivatives?
A: Yes, research has shown that the stereochemistry of substituents on the hept-1-en-6-yne framework significantly impacts the stereochemistry of the resulting bicyclic products. For instance, (4S,5S)-4,5-Bis(tert-butyldimethylsiloxy)-7-(trimethylsilyl)hept-1-en-6-yne yielded a single diastereomer of the corresponding bicyclo[3.3.0]octenone product []. This highlights the importance of controlling stereochemistry in these reactions to achieve desired product selectivity.
Q4: What other types of cyclization reactions, besides the Pauson-Khand reaction, can hept-1-en-6-yne undergo?
A: Hept-1-en-6-yne derivatives can also undergo palladium-catalyzed cycloisomerization reactions []. This process leads to the formation of cyclic compounds from the starting enyne. When combined with subsequent Diels-Alder reactions, this strategy allows for the efficient synthesis of complex tricyclic structures [].
Q5: Has computational chemistry been used to study reactions involving hept-1-en-6-yne?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of platinum-catalyzed cycloisomerization reactions of hept-1-en-6-yne derivatives []. These computational studies provide insights into the reaction pathway, intermediates formed, and factors influencing product selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
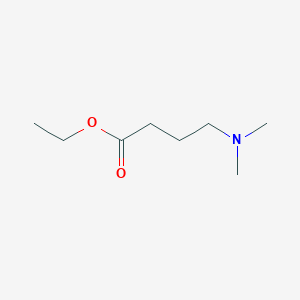
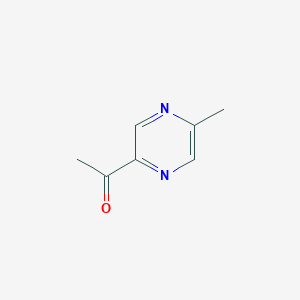
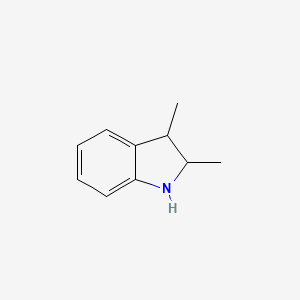
![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)
